molecular formula C3H3Cl3O2S B2648076 3,3-Dichloroprop-2-ene-1-sulfonyl chloride CAS No. 29671-75-8

3,3-Dichloroprop-2-ene-1-sulfonyl chloride

Cat. No.: B2648076
CAS No.: 29671-75-8
M. Wt: 209.47
InChI Key: QYQIDRLWFIMQPX-UHFFFAOYSA-N
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Description

3,3-Dichloroprop-2-ene-1-sulfonyl chloride (CAS: 29671-75-8) is a chlorinated sulfonyl chloride derivative characterized by its reactive sulfonyl chloride (-SO₂Cl) group and two chlorine atoms positioned on the alkene moiety. Its molecular formula is C₃H₄Cl₂O₂S (as inferred from structural data in ), with a molecular weight of 187.03 g/mol. The compound features a conjugated system due to the double bond between C2 and C3, enhancing its electrophilic reactivity. It is primarily utilized as a versatile intermediate in organic synthesis, particularly in sulfonylation reactions and medicinal chemistry scaffold development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dichloroprop-2-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O2S/c4-3(5)1-2-9(6,7)8/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQIDRLWFIMQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29671-75-8
Record name 3,3-dichloroprop-2-ene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloroprop-2-ene-1-sulfonyl chloride typically involves the chlorination of propene derivatives followed by sulfonylation. One common method includes the reaction of 3,3-dichloropropene with sulfuryl chloride under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and the presence of catalysts are optimized to maximize yield and purity. The process often involves continuous monitoring and adjustment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloroprop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

    Oxidation and Reduction: The sulfonyl chloride group can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane or chloroform are often employed to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions can produce various adducts depending on the nature of the adding reagent.

Scientific Research Applications

3,3-Dichloroprop-2-ene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dichloroprop-2-ene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Allyl Chloride (3-Chloro-1-propene)

  • Chemical Name : 3-Chloro-1-propene (CAS: 107-05-1)
  • Molecular Formula : C₃H₅Cl
  • Molecular Weight : 76.53 g/mol
  • Structure : CH₂=CH-CH₂-Cl
  • Key Differences :
    • Lacks the sulfonyl chloride group, making it less reactive toward nucleophilic substitution.
    • Primarily used as an alkylating agent in industrial synthesis (e.g., epichlorohydrin production).
    • Lower molecular weight and simpler structure compared to sulfonyl chloride derivatives.

Methallyl Chloride (3-Chloro-2-methyl-1-propene)

  • Chemical Name : 3-Chloro-2-methyl-1-propene (CAS: 563-47-3)
  • Molecular Formula : C₄H₇Cl
  • Molecular Weight : 90.55 g/mol
  • Structure : CH₂=C(CH₃)-CH₂-Cl
  • Key Differences :
    • Contains a methyl branch on the alkene, increasing steric hindrance and altering reactivity.
    • Used in polymer chemistry and agrochemical synthesis, but lacks sulfonic acid derivative applications.

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl Chloride

  • Chemical Name : 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl Chloride (CAS: 1803601-34-4)
  • Molecular Formula : C₅H₉Cl₃O₂S
  • Molecular Weight : 239.54 g/mol
  • Structure : A branched sulfonyl chloride with two chloromethyl groups and a methyl substituent.
  • Key Differences :
    • Higher molecular weight and structural complexity due to branching.
    • Enhanced steric effects reduce reactivity compared to linear analogs like 3,3-dichloropropene sulfonyl chloride.

Structural and Functional Group Analysis

Table 1: Comparative Data for Chlorinated Alkenes and Sulfonyl Chlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
3,3-Dichloroprop-2-ene-1-sulfonyl chloride 29671-75-8 C₃H₄Cl₂O₂S 187.03 Sulfonyl chloride, dichloroalkene Medicinal chemistry, sulfonylation
Allyl chloride 107-05-1 C₃H₅Cl 76.53 Chloroalkene Epichlorohydrin synthesis
Methallyl chloride 563-47-3 C₄H₇Cl 90.55 Chloroalkene, methyl branch Polymer additives
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride 1803601-34-4 C₅H₉Cl₃O₂S 239.54 Sulfonyl chloride, branched chloroalkane Specialty chemical synthesis

Biological Activity

3,3-Dichloroprop-2-ene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered attention due to its diverse biological activities. This compound is utilized in various synthetic applications and exhibits notable effects on biological systems, particularly in medicinal chemistry and agricultural contexts.

  • Molecular Formula : C₃HCl₂O₂S
  • CAS Number : 10025-78-2
  • SMILES Notation : ClC(=S)(=O)C(Cl)=C

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a reactive electrophile in chemical reactions, particularly in the synthesis of biologically active molecules. Its reactivity allows it to form covalent bonds with nucleophiles, influencing various biological processes.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, studies have shown that sulfonyl chlorides can inhibit bacterial growth by interfering with essential cellular functions.

CompoundMicrobial TargetInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus20

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715Caspase activation

Case Studies

  • Synthesis of Antiviral Agents : A study conducted by Zhang et al. (2020) demonstrated that derivatives of sulfonyl chlorides, including this compound, exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase activity.
  • Herbicidal Applications : Research published in the Journal of Agricultural and Food Chemistry highlighted the use of sulfonyl chlorides as herbicides. The study found that these compounds effectively inhibited growth in various weed species through disruption of amino acid biosynthesis pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modification at different positions to enhance biological activity. Substituents on the aromatic ring or changes in the alkyl chain can significantly affect its potency and selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-Dichloroprop-2-ene-1-sulfonyl chloride?

  • Methodological Answer : A common approach involves chlorination of allylsulfonate precursors using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, sodium allylsulfonate reacts with POCl₃ under reflux (120°C, 4 hours), followed by hydrolysis and extraction with methylene chloride . Adjustments for introducing dichloro substituents may require additional chlorinating agents (e.g., Cl₂ gas) or stepwise functionalization.

Q. How should researchers purify this compound to ensure high yield and purity?

  • Methodological Answer : Post-synthesis purification involves liquid-liquid extraction with methylene chloride to isolate the sulfonyl chloride layer. Sequential washing with 5% sodium bicarbonate (to neutralize residual acid) and water removes impurities. Solvent evaporation under reduced pressure yields the crude product, which can be further purified via fractional distillation or recrystallization in non-polar solvents .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., vinylic protons at δ 5.5–6.5 ppm) and carbon backbone.
  • IR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 580–620 cm⁻¹ (S-Cl) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₃H₃Cl₃O₂S, [M+H]⁺ = 228.89) .

Advanced Research Questions

Q. How do the electron-withdrawing chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The dichloro groups enhance the electrophilicity of the sulfonyl chloride moiety. Reactivity with nucleophiles (e.g., amines, alcohols) can be quantified via kinetic studies under varying conditions (polar aprotic solvents, temperature). Computational tools (DFT, B3LYP/6-31G*) predict transition-state geometries and activation energies using the SMILES string C(C=C(Cl)Cl)S(=O)(=O)Cl .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts or IR peaks may arise from solvent effects or impurities. Cross-validate experimental data with computed spectra (e.g., using Gaussian or ORCA software) based on the InChIKey QYQIDRLWFIMQPX-UHFFFAOYSA-N. For example, compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify outliers .

Q. What computational strategies are effective for modeling its stability and decomposition pathways?

  • Methodological Answer : Molecular dynamics (MD) simulations at 298–373 K assess thermal stability. Use the InChI string InChI=1S/C3H3Cl3O2S/c4-3(5)1-2-9(6,7)8/h1H,2H2 to generate 3D structures for energy minimization. Predict decomposition products (e.g., SO₂, HCl) via bond dissociation energy (BDE) analysis of the S-Cl and C-Cl bonds .

Q. What experimental precautions are critical for handling this compound due to its hydrolytic sensitivity?

  • Methodological Answer : Conduct reactions under anhydrous conditions (argon/nitrogen atmosphere) in dry solvents (e.g., CH₂Cl₂, THF). Monitor hydrolysis via in-situ FTIR or pH-sensitive probes. Store the compound at –20°C in amber vials with desiccants to minimize degradation .

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